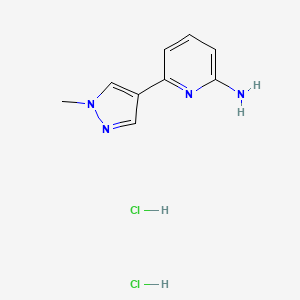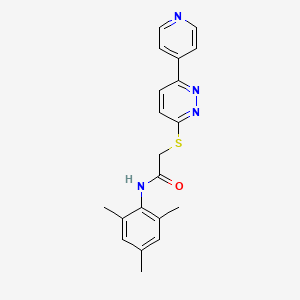![molecular formula C23H22ClN7 B2384417 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine CAS No. 946296-90-8](/img/structure/B2384417.png)
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine, also known as Trazodone, is a synthetic antidepressant drug that belongs to the class of serotonin receptor antagonists and reuptake inhibitors (SARIs). It is used to treat major depressive disorder, anxiety disorders, and insomnia.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine' involves the reaction of 4-methylphenylpiperazine with 3-chlorobenzaldehyde to form 4-(3-chlorophenyl)piperazine. This intermediate is then reacted with 2-amino-4-(4-methylphenyl)pteridine to form the final product.
Starting Materials
4-methylphenylpiperazine, 3-chlorobenzaldehyde, 2-amino-4-(4-methylphenyl)pteridine
Reaction
Step 1: React 4-methylphenylpiperazine with 3-chlorobenzaldehyde in the presence of a suitable solvent and catalyst to form 4-(3-chlorophenyl)piperazine., Step 2: Isolate and purify 4-(3-chlorophenyl)piperazine., Step 3: React 4-(3-chlorophenyl)piperazine with 2-amino-4-(4-methylphenyl)pteridine in the presence of a suitable solvent and catalyst to form the final product, 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine., Step 4: Isolate and purify the final product.
作用機序
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine works by blocking the reuptake of serotonin and inhibiting the activity of certain serotonin receptors. This leads to an increase in the levels of serotonin in the brain, which is associated with an improvement in mood and a reduction in anxiety.
生化学的および生理学的効果
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of norepinephrine and dopamine in the brain, which are also associated with improvements in mood. 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine has also been found to have sedative effects, which make it useful in the treatment of insomnia.
実験室実験の利点と制限
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action, making it useful for studying the effects of serotonin on the brain. 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine is also relatively safe and has a low risk of abuse. However, 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine has some limitations for lab experiments. It has a short half-life, which means that it may not be effective for long-term studies. Additionally, 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine has a low affinity for serotonin receptors, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for the study of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine. One area of research is the development of more effective and selective SARIs. Another area of research is the study of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine's effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, there is a need for more research on the long-term effects of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine and its potential use in the treatment of other conditions.
科学的研究の応用
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine has been extensively studied for its therapeutic potential in the treatment of depression, anxiety disorders, and insomnia. It has also been studied for its potential use in the treatment of other conditions such as neuropathic pain, post-traumatic stress disorder (PTSD), and alcohol withdrawal syndrome.
特性
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7/c1-16-5-7-18(8-6-16)27-22-20-21(26-10-9-25-20)28-23(29-22)31-13-11-30(12-14-31)19-4-2-3-17(24)15-19/h2-10,15H,11-14H2,1H3,(H,26,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVJNVSITPAWSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-allyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-[(4-phenoxybutyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2384335.png)
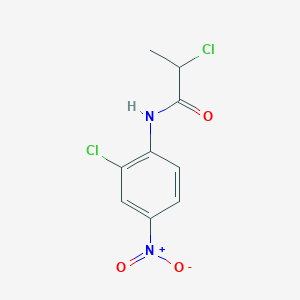
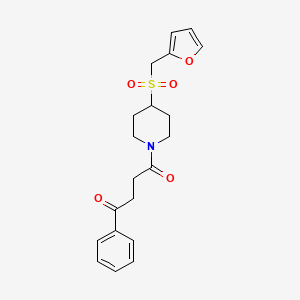
![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2384340.png)
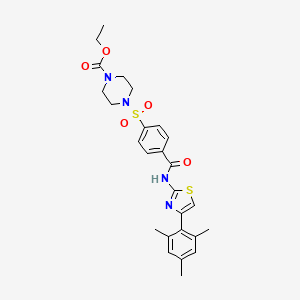
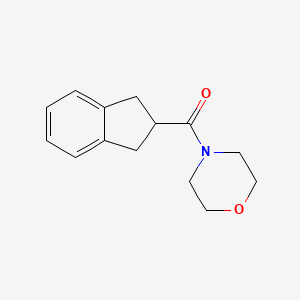
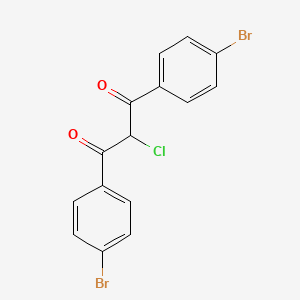
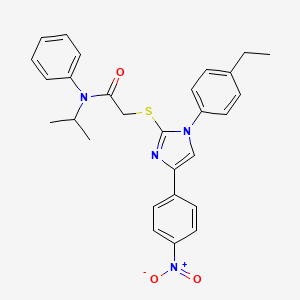
![2-chloro-6-fluoro-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2384349.png)
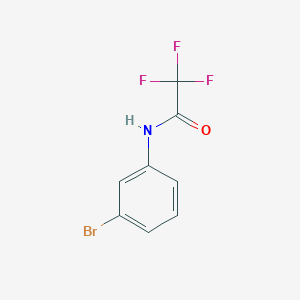
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide](/img/structure/B2384352.png)
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2384354.png)
